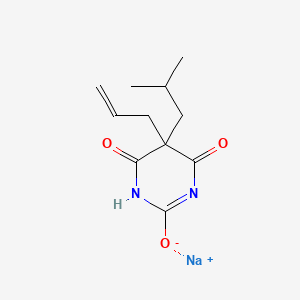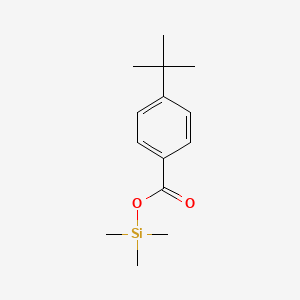![molecular formula C9H9NO B14695773 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde CAS No. 35105-37-4](/img/structure/B14695773.png)
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant biological activities. The presence of the nitrogen atom in the bicyclic framework imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde typically involves cycloaddition reactions. One common method is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine with terminal alkynes and 1,4-butynediol . This reaction is carried out under the action of a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphenylphosphinoethane (dppe), zinc, and zinc iodide. The reaction yields the desired azabicyclic compounds in high yields (79-95%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic framework can act as a nucleophile, participating in various biochemical pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent neurotoxin with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with significant biological activity.
Bis-homoepibatidine: Known for its pharmacological properties as a nicotinic acetylcholine receptor agonist.
Uniqueness
9-Azabicyclo[421]nona-2,4,7-triene-9-carbaldehyde is unique due to its specific structural features and the presence of the aldehyde group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
35105-37-4 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-7-10-8-3-1-2-4-9(10)6-5-8/h1-9H |
InChI Key |
CASBVOFBHUIQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(N2C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)
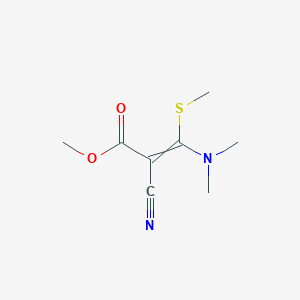

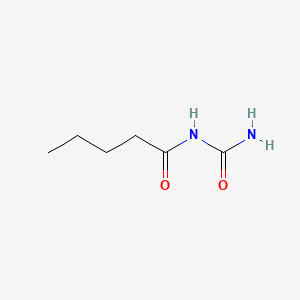
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)

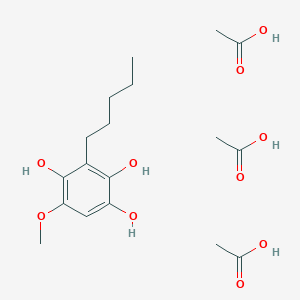
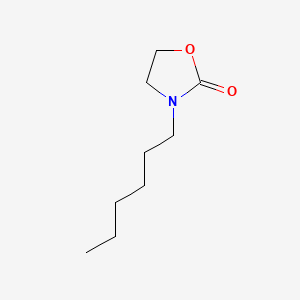

![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
